4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(piperidine-1-carbonyl)morpholine
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Overview
Description
4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(piperidine-1-carbonyl)morpholine is a synthetic organic compound that features a thiadiazole ring, a piperidine ring, and a morpholine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(piperidine-1-carbonyl)morpholine typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving appropriate precursors such as thiosemicarbazides and carboxylic acids.
Attachment of the Cyclopropyl Group: This step might involve the use of cyclopropyl halides in substitution reactions.
Formation of the Piperidine and Morpholine Rings: These rings can be introduced through nucleophilic substitution reactions using appropriate amines and halides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the thiadiazole ring.
Reduction: Reduction reactions could target the carbonyl group in the piperidine ring.
Substitution: Various substitution reactions could occur, especially at the morpholine and piperidine rings.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it could be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, it might be explored as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In industry, it could find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(piperidine-1-carbonyl)morpholine would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(piperidine-1-carbonyl)morpholine
- 4-(5-Phenyl-1,3,4-thiadiazol-2-yl)-2-(piperidine-1-carbonyl)morpholine
Uniqueness
The uniqueness of 4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(piperidine-1-carbonyl)morpholine might lie in its specific substitution pattern, which could confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2S/c20-14(18-6-2-1-3-7-18)12-10-19(8-9-21-12)15-17-16-13(22-15)11-4-5-11/h11-12H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCJFOGHIJZYRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CN(CCO2)C3=NN=C(S3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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